5-((Hexyloxy)methyl)quinolin-8-ol

Catalog No.
S12306628
CAS No.
7545-61-1
M.F
C16H21NO2
M. Wt
259.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-((Hexyloxy)methyl)quinolin-8-ol

CAS Number

7545-61-1

Product Name

5-((Hexyloxy)methyl)quinolin-8-ol

IUPAC Name

5-(hexoxymethyl)quinolin-8-ol

Molecular Formula

C16H21NO2

Molecular Weight

259.34 g/mol

InChI

InChI=1S/C16H21NO2/c1-2-3-4-5-11-19-12-13-8-9-15(18)16-14(13)7-6-10-17-16/h6-10,18H,2-5,11-12H2,1H3

InChI Key

LSFKOYSQISFCFI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOCC1=C2C=CC=NC2=C(C=C1)O

5-((Hexyloxy)methyl)quinolin-8-ol is a chemical compound characterized by its unique structure, which includes a quinoline core substituted with a hexyloxy group and a hydroxymethyl group. The molecular formula for this compound is C15H19NO2C_{15}H_{19}NO_2, and it has a molecular weight of approximately 245.32 g/mol. The presence of the hydroxymethyl group at the 5-position and the hexyloxy group at the 4-position of the quinoline ring contributes to its physicochemical properties, influencing its solubility and biological activity. This compound is part of a broader class of derivatives known for their diverse biological activities.

Typical of quinoline derivatives:

  • Oxidation: The hydroxymethyl group can be oxidized to form aldehyde or carboxylic acid derivatives under oxidative conditions using reagents like potassium permanganate or chromium trioxide.
  • Electrophilic Substitution: The aromatic nature of the quinoline ring allows for electrophilic substitution reactions, such as nitration or halogenation, particularly at positions that are not already substituted.
  • Reduction: The compound may also undergo reduction reactions, potentially converting the quinoline ring into dihydroquinoline derivatives under specific conditions.

These reactions can be utilized to modify the compound further for various applications in medicinal chemistry and materials science.

Compounds containing the quinoline structure, particularly those with hydroxymethyl substitutions, exhibit significant biological activities. 5-((Hexyloxy)methyl)quinolin-8-ol has been noted for various pharmacological effects, including:

  • Antimicrobial Activity: Quinoline derivatives have shown effectiveness against bacterial and fungal infections, making them potential candidates for antibiotic development.
  • Anticancer Properties: Some studies suggest that derivatives of quinolin-8-ol can inhibit cancer cell proliferation, indicating their potential as anticancer agents.
  • Neuroprotective Effects: The ability of certain quinoline derivatives to chelate metals has implications in neuroprotection, particularly in conditions like Alzheimer's disease.

The specific biological activities of 5-((Hexyloxy)methyl)quinolin-8-ol require further investigation to fully understand its therapeutic potential.

The synthesis of 5-((Hexyloxy)methyl)quinolin-8-ol typically involves several steps:

  • Formation of Quinoline Derivative: Starting from 8-hydroxyquinoline, a hexyloxy group can be introduced through alkylation with hexyl bromide in the presence of a base such as potassium carbonate.
  • Hydroxymethylation: The introduction of the hydroxymethyl group can be achieved through formylation followed by reduction, or by directly reacting with formaldehyde under acidic conditions.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity suitable for biological testing.

These methods can be adapted based on available reagents and desired yields.

5-((Hexyloxy)methyl)quinolin-8-ol has several potential applications across various fields:

  • Medicinal Chemistry: Due to its biological activities, it could serve as a lead compound for developing new antibiotics or anticancer drugs.
  • Material Science: Its properties may allow it to function as an electron carrier in organic light-emitting diodes (OLEDs) or as a fluorescent chemosensor for detecting metal ions.
  • Chemical Biology: Its ability to interact with metal ions makes it useful in bioconjugation and imaging studies.

Studies on the interactions of 5-((Hexyloxy)methyl)quinolin-8-ol with biological systems are crucial for understanding its mechanism of action. Preliminary research indicates that this compound may interact with cellular membranes and proteins due to its amphiphilic nature, potentially disrupting membrane integrity and affecting cellular processes. Furthermore, it may modulate enzyme activity by binding to active sites or altering protein conformation.

Several compounds share structural similarities with 5-((Hexyloxy)methyl)quinolin-8-ol. Here are some notable examples:

Compound NameStructure FeaturesUnique Characteristics
5-Hydroxymethylquinolin-8-olHydroxymethyl groupKnown for its role as an iron chelator
7-Bromoquinolin-8-olBromine substitutionExhibits strong antimicrobial activity
5-Methylquinolin-8-olMethyl group at position 5Demonstrates significant anticancer properties
4-HexyloxyphenylquinolinHexyloxy substitutionPotential use in organic electronics

These compounds highlight the diversity within quinoline derivatives and underscore the unique position of 5-((Hexyloxy)methyl)quinolin-8-ol due to its specific substitutions that influence both its chemical reactivity and biological activity.

XLogP3

4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

259.157228913 g/mol

Monoisotopic Mass

259.157228913 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-09-2024

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